1-(2-fluorophenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2-Fluorophenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a fluorophenyl group, a pentyl chain, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Moiety: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Pentyl Chain: The pentyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Pyrrolidinone Ring: This step involves the cyclization of an intermediate amine with a suitable carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and benzodiazole moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
1-(2-Fluorophenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- 1-(2-Bromophenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- 1-(2-Methylphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Uniqueness: 1-(2-Fluorophenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C22H24FN3O |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H24FN3O/c1-2-3-8-13-25-20-12-7-5-10-18(20)24-22(25)16-14-21(27)26(15-16)19-11-6-4-9-17(19)23/h4-7,9-12,16H,2-3,8,13-15H2,1H3 |
InChI Key |
JHTLLURPSHHWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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